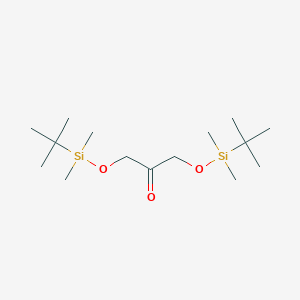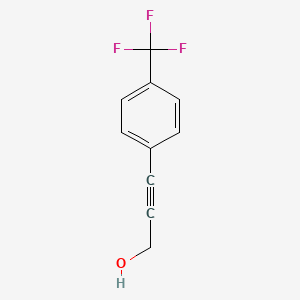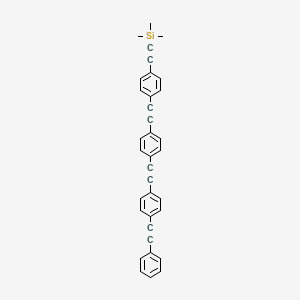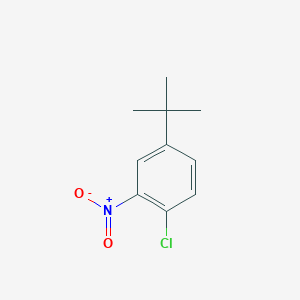
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one is a silicon-containing organic compound with the molecular formula C15H34O3Si2. This compound is known for its unique structure, which includes two silicon atoms and multiple methyl groups, making it a subject of interest in various fields of research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one typically involves the reaction of tert-butyldimethylsilyl chloride with a suitable diol under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as distillation or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production .
化学反应分析
Types of Reactions
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes or other reduced silicon-containing species.
Substitution: The silicon atoms in the compound can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silanes .
科学研究应用
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and unique structural properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives
作用机制
The mechanism of action of 2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form stable bonds with other elements, making it useful in stabilizing reactive intermediates in chemical reactions. Additionally, its unique structure allows it to interact with biological molecules, potentially influencing cellular processes .
相似化合物的比较
Similar Compounds
- 1,3-Bis(tert-butyldimethylsilyloxy)propan-2-one
- 1,3-Bis(tert-butyldimethylsilyloxy)acetone
- 1,3-Bis(tert-butyldimethylsilyloxy)propan-2-one
Uniqueness
2,2,3,3,9,9,10,10-Octamethyl-4,8-dioxa-3,9-disilaundecan-6-one is unique due to its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where stability and reactivity are crucial .
属性
IUPAC Name |
1,3-bis[[tert-butyl(dimethyl)silyl]oxy]propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34O3Si2/c1-14(2,3)19(7,8)17-11-13(16)12-18-20(9,10)15(4,5)6/h11-12H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXSHJBUULXUDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438015 |
Source


|
| Record name | 4,8-Dioxa-3,9-disilaundecan-6-one, 2,2,3,3,9,9,10,10-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127382-65-4 |
Source


|
| Record name | 4,8-Dioxa-3,9-disilaundecan-6-one, 2,2,3,3,9,9,10,10-octamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90438015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B1354387.png)









